molecular formula C20H46OSi2 B104206 1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane CAS No. 18642-94-9

1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane

Cat. No. B104206
CAS RN: 18642-94-9
M. Wt: 358.7 g/mol
InChI Key: VZSZUXBTVQNMOY-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane is a silicon-based compound that is part of a broader class of organosilicon compounds known as siloxanes. These compounds are characterized by their Si-O-Si linkages and have a variety of applications due to their unique physical and chemical properties.

Synthesis Analysis

The synthesis of siloxane compounds can be achieved through various methods. For instance, the synthesis of tetramethyldisiloxane derivatives has been reported through the reaction of dilithiated ligands with corresponding element(II) chlorides, leading to compounds such as tetramethyldisiloxa metallocenophanes . Another approach involves the reaction of diorganyldichlorosilane and organyltrichlorosilane with dimethyl sulfoxide, yielding symmetrical 1,3-dichloro-1,1,3,3-tetraorganyl disiloxanes . These methods highlight the versatility of siloxane chemistry in synthesizing a wide range of derivatives.

Molecular Structure Analysis

The molecular structure of siloxane compounds can vary significantly. For example, the solid-state structure of 1,3-diferrocenyl-1,1,3,3-tetramethyldisiloxane exhibits different conformations depending on the presence of ferrocene, with eclipsed or staggered arrangements of the silicon atoms along the Si-O-Si linkage . X-ray crystallography has been used to investigate the crystal structure of these compounds, revealing their conformational preferences and the role of intra- and intermolecular interactions .

Chemical Reactions Analysis

Siloxanes can undergo a variety of chemical reactions. For instance, 1,1,3,3-tetramethyldisiloxane has been used as a reducing reagent in the Au/TiO2-catalyzed hydrosilylation of carbonyl compounds, demonstrating its reactivity and potential as a catalyst . Additionally, the oxidation of siloxane bonds to form siloxane oxides has been discussed, with mechanisms involving peroxy radicals as intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of siloxane compounds are influenced by their molecular structure. For example, certain 1,3-bis-(mesogens)-1,1,3,3-tetramethyl disiloxanes exhibit liquid crystalline phase transition temperatures, which are determined by their chemical structures . The thermal stability of disiloxane-1,3-diols and their ability to form columnar arrays with intermolecular hydrogen bonding in the crystal have also been reported, indicating their potential as building blocks for ladder oligosilsesquioxanes . These properties make siloxanes suitable for a wide range of applications, from materials science to catalysis.

Scientific Research Applications

Chemical Synthesis and Isomerization

1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane has been employed in chemical syntheses, particularly in the isomerization of certain groups in organic compounds. For instance, it has been used in the reaction with ribonucleosides or sugar derivatives to produce silyl-protected hydroxy functions (Verdegaal et al., 1980).

Precursor for Silsesquioxanes

This compound serves as a precursor in the synthesis of silsesquioxanes, which are compounds that have potential applications in materials science due to their unique structural and chemical properties (Unno et al., 2000).

Synthesis of Disiloxane Diols and Tetraols

1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane is also instrumental in synthesizing disiloxane-1,3-diols and tetraols, which are compounds with potential as building blocks for ladder oligosilsesquioxanes, a class of polymers with distinct thermal stability and solubility characteristics (Suyama et al., 2007).

Use in Organic Chemistry Reactions

It finds application in organic chemistry reactions, such as the protection of alcohols and the reduction of aldehydes and ketones to obtain alkoxysilanes (Pehlivan et al., 2011).

Catalysis in Hydrosilylation Processes

In catalytic processes, this compound has been used in the hydrosilylation of carbonyl compounds, showcasing its efficiency as a reducing agent in these types of reactions (Vasilikogiannaki et al., 2014).

Application in Carbohydrate Chemistry

Its utility extends to carbohydrate chemistry, where it has been utilized in the regioselective ring cleavage of hexopyranosyl acetals, highlighting its versatility in organic synthesis (Zhang et al., 2012).

Synthesis of Poly(siloxane-urethane) Copolymers

The compound is used in synthesizing novel hydroxyester disiloxanes, which are further reacted with diisocyanates to create poly(siloxane-urethane) copolymers with unique properties. This demonstrates its role in creating advanced materials (Pusztai et al., 2012).

Organotin Chemistry

In organotin chemistry, 1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane-related compounds have been studied to understand the nature of bonds and reactions in tin-based compounds, which are significant in various industrial applications (Considine et al., 1965).

Catalysis in Organic Synthesis

It is effective in catalyzing the reductive dithioacetalization of carboxylic acids, which is vital in the preparation of various organic compounds (Nishino et al., 2017).

Gas-phase Reactions in Chemical Vapor Deposition

This compound is significant in the study of gas-phase reactions, especially in the chemical vapor deposition processes, which are crucial in material science and nanotechnology (Tong et al., 2009).

Safety And Hazards

The safety data sheet for 1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane indicates that it is a highly flammable liquid and vapor. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[dimethyl(octyl)silyl]oxy-dimethyl-octylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H46OSi2/c1-7-9-11-13-15-17-19-22(3,4)21-23(5,6)20-18-16-14-12-10-8-2/h7-20H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSZUXBTVQNMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](C)(C)O[Si](C)(C)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H46OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Lüllmann, HG Genieser, B Jastorff - Journal of Chromatography A, 1985 - Elsevier
Hydrophobic derivatized silicas with octyl and octadecyl groups were treated with fused alkali in order to cleave the ligands from the polymeric matrix. The products were analysed by …
Number of citations: 13 www.sciencedirect.com
BP Maliszewski, TACA Bayrakdar… - … A European Journal, 2023 - Wiley Online Library
Herein, we report the catalytic activity of a series of platinum(II) pre‐catalysts, bearing N‐heterocyclic carbene (NHC) ligands, in the alkene hydrosilylation reaction. Their structural and …

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